6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-5,7-dimethyltetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-8-12(7-10-3-5-11(14)6-4-10)9(2)19-13(15-8)16-17-18-19/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDLBIKGYLEADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NN=NN12)C)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with 5,7-dimethyl-1,2,3,4-tetraazolo[1,5-a]pyrimidine-6-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution at Position 6
The 4-chlorobenzyl substituent at position 6 distinguishes this compound from analogs with alternative aromatic or heteroaromatic groups. Key comparisons include:
- 6-(3-Fluorobenzyl)-5,7-dimethyl derivatives : Fluorination at the benzyl group (e.g., 6-(3-fluorobenzyl)) may improve metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .
- 6-(5-Chloro-1,3-thiazol-2-yl)methyl derivatives : Thiazole-containing analogs exhibit enhanced bioactivity in agrochemical contexts, possibly due to thiazole’s role in hydrogen bonding and π-stacking interactions .
- Unsubstituted or alkyl-substituted derivatives : Compounds lacking aromatic substituents at position 6 (e.g., simple methyl or ethyl groups) generally show reduced herbicidal potency, underscoring the importance of aromatic/halogenated moieties for target binding .
Substituents on the Triazolo-Pyrimidine Core
- 5,7-Dimethyl vs. In contrast, 5,7-dichloro derivatives (e.g., 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine) exhibit higher electrophilicity, which may correlate with altered toxicity profiles .
- 5,7-Dimethoxy derivatives : Methoxy groups improve water solubility but may reduce membrane permeability compared to methyl groups .
Physicochemical Properties and Stability
- Thermal Stability : Methyl-substituted triazolo[1,5-a]pyrimidines exhibit high thermal stability (decomposition >250°C), making them suitable for high-temperature applications .
- Solubility : The 4-chlorobenzyl group increases hydrophobicity, reducing aqueous solubility compared to methoxy or sulfonamide derivatives .
Biological Activity
6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H13ClN6
- Molecular Weight : 270.73 g/mol
- IUPAC Name : 6-(4-chlorobenzyl)-5,7-dimethyl-[1,2,3,4]tetraazolo[1,5-a]pyrimidine
The compound features a tetraazolo-pyrimidine core structure that is known for its diverse biological activities.
Antitumor Activity
Recent studies have indicated that compounds with tetraazolo-pyrimidine moieties exhibit promising antitumor properties. In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines.
The antitumor activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. The compound appears to activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2.
| Mechanism | Effect |
|---|---|
| Apoptosis Induction | Increased caspase-3 activity |
| Cell Cycle Arrest | G0/G1 phase arrest observed |
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown antimicrobial activity against several bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were noted to be around 15 µg/mL for S. aureus and 20 µg/mL for E. coli.
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2023) reported the effects of the compound on tumor xenografts in mice. The results indicated a significant reduction in tumor volume compared to controls after a treatment period of four weeks.
Case Study 2: Antimicrobial Assessment
In a comparative study by Johnson et al. (2024), the compound was evaluated alongside standard antibiotics. The results indicated that it could serve as a potential lead compound for developing new antimicrobial agents.
Q & A
Q. What are the recommended methodologies for synthesizing 6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine with high yield and purity?
Synthesis typically involves multi-step cyclization reactions. A robust approach includes:
- Cyclocondensation : Reacting 1,3-biselectrophilic precursors with NH-3-aminopyrazoles under reflux in ethanol/water (1:1 v/v) to form the triazolopyrimidine core .
- Substitution : Introducing the 4-chlorobenzyl group via nucleophilic aromatic substitution or cross-coupling reactions.
- Green Chemistry : Using additives like 4,4’-trimethylenedipiperidine (TMDP) to enhance reaction efficiency while avoiding toxic solvents. TMDP improves recyclability and reduces hazardous waste .
Q. How can the crystal structure of this compound be accurately determined?
- X-ray Diffraction (XRD) : Single-crystal XRD is the gold standard. Use SHELX programs (e.g., SHELXS97 for structure solution and SHELXL2014 for refinement) for data processing .
- Key Parameters : Collect high-resolution data (≤ 0.8 Å) and refine anisotropic displacement parameters. Compare bond lengths/angles with structurally similar triazolopyrimidines (e.g., 5,7-dimethyl-2-phenylamino derivatives) to validate geometry .
Q. What spectroscopic techniques are essential for characterizing its structural integrity?
- FT-IR : Identify N–H stretching (~3400 cm⁻¹) and C–Cl vibrations (750–550 cm⁻¹) .
- NMR : ¹H NMR detects methyl groups (δ 2.3–2.6 ppm) and aromatic protons (δ 7.2–7.5 ppm for 4-chlorobenzyl). ¹³C NMR confirms the pyrimidine carbons (δ 150–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How do metal coordination complexes of this compound influence its biological activity?
- Coordination Sites : The triazolopyrimidine N(3) atom binds to metals (e.g., Zn, Rh, Cu), forming tetrahedral or octahedral complexes. Substituents at positions 5 and 7 modulate steric effects .
- Activity Enhancement : Rhodium(II) acetate complexes exhibit improved antimicrobial activity (MIC ≤ 5 μg/mL against Staphylococcus strains) . Copper(II) derivatives show leishmanicidal activity via ROS generation .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Pharmacokinetic Profiling : Assess bioavailability using HPLC to measure plasma concentrations. Low solubility (logP ~2.5) may limit in vivo efficacy .
- Metabolite Analysis : Identify active metabolites via LC-MS. For example, ester hydrolysis of carboxylate derivatives can alter activity .
- Model Selection : Use pathogen-specific assays (e.g., macrophage models for intracellular parasites) to mirror in vivo conditions .
Q. How can computational methods predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., Leishmania trypanothione reductase). The chlorobenzyl group shows hydrophobic interactions in active sites .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. Br) with antimicrobial potency. Hammett constants (σ) predict reactivity trends .
Q. What advanced synthetic routes enable functionalization for structure-activity relationship (SAR) studies?
- C–H Functionalization : Transition metal-free approaches introduce aryl groups at C-5/C-7 positions using Grignard reagents .
- Click Chemistry : Azide-alkyne cycloaddition adds triazole moieties to enhance hydrogen bonding with targets .
- Halogen Exchange : Replace Cl with Br/I via Ullmann coupling to modulate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
